molecular formula C12H10BrNO B1291219 2-((2-Bromophenoxy)methyl)pyridine CAS No. 1016531-68-2

2-((2-Bromophenoxy)methyl)pyridine

Cat. No.: B1291219
CAS No.: 1016531-68-2
M. Wt: 264.12 g/mol
InChI Key: APVLSMPTXATIRL-UHFFFAOYSA-N
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Description

2-((2-Bromophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a pyridine derivative where a bromophenoxy group is attached to the pyridine ring via a methyl bridge. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-((2-Bromophenoxy)methyl)pyridine typically involves the reaction of 2-bromophenol with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

2-((2-Bromophenoxy)methyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((2-Bromophenoxy)methyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Bromophenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((2-Bromophenoxy)methyl)pyridine can be compared with other similar compounds, such as:

    2-((2-Chlorophenoxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-((2-Fluorophenoxy)methyl)pyridine: Similar structure but with a fluorine atom instead of bromine.

    2-((2-Iodophenoxy)methyl)pyridine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and interaction profile, which can differ significantly from its halogen-substituted analogs.

Biological Activity

2-((2-Bromophenoxy)methyl)pyridine is an organic compound recognized for its unique chemical properties and potential biological activities. With the molecular formula C12H10BrNO, this pyridine derivative features a bromophenoxy group attached via a methyl bridge. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.

The compound exhibits several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its biological activity. The bromine atom can be substituted by nucleophiles, facilitating interactions with biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms. Studies suggest that modifications in the structure can enhance or diminish this activity .
  • Anticancer Potential : Compounds with similar structures have demonstrated broad-spectrum anticancer activity, indicating that this compound could be explored for its potential in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents .

Case Studies and Research Findings

  • Antimicrobial Studies : A study on pyridine derivatives revealed that modifications significantly affect their Minimum Inhibitory Concentration (MIC) values against bacterial strains. The MIC for some derivatives ranged from 30 to 250 µg/mL, suggesting that structural variations can lead to enhanced antimicrobial properties .
  • Anticancer Activity : In a study evaluating various pyridine derivatives, certain compounds exhibited IC50 values indicating potent anticancer effects. The structural characteristics of these compounds were linked to their biological efficacy, highlighting the importance of specific substituents in enhancing activity .
  • Molecular Docking Studies : Computational studies have indicated that this compound interacts favorably with target proteins involved in disease pathways. These findings suggest potential therapeutic applications in drug design, particularly for conditions such as cancer and infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

Compound NameStructure VariationBiological Activity
2-((2-Chlorophenoxy)methyl)pyridineChlorine instead of BromineReduced antimicrobial activity compared to bromine derivative
2-((2-Fluorophenoxy)methyl)pyridineFluorine instead of BromineSimilar activity profile but lower potency
2-((2-Iodophenoxy)methyl)pyridineIodine instead of BrominePotentially increased lipophilicity affecting absorption

Properties

IUPAC Name

2-[(2-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLSMPTXATIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640723
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016531-68-2
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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